5,7-Hexadecadiynoic acid 5,7-Hexadecadiynoic acid 5,7-Hexadecadiynoic acid is a diacetylenic acid. It participates in the synthesis of polymerizable asymmetric diacetylenic monomer compounds (ADMs). The FT-Raman and FT-IR spectra of 5,7-hexadecadiynoic acid have been recorded and assigned.

Brand Name: Vulcanchem
CAS No.: 28393-01-3
VCID: VC3862794
InChI: InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,13-15H2,1H3,(H,17,18)
SMILES: CCCCCCCCC#CC#CCCCC(=O)O
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol

5,7-Hexadecadiynoic acid

CAS No.: 28393-01-3

Cat. No.: VC3862794

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

5,7-Hexadecadiynoic acid - 28393-01-3

Specification

CAS No. 28393-01-3
Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
IUPAC Name hexadeca-5,7-diynoic acid
Standard InChI InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,13-15H2,1H3,(H,17,18)
Standard InChI Key RPTNONNBJKKVEV-UHFFFAOYSA-N
SMILES CCCCCCCCC#CC#CCCCC(=O)O
Canonical SMILES CCCCCCCCC#CC#CCCCC(=O)O

Introduction

Structural and Nomenclature Considerations

5,7-Hexadecadiynoic acid belongs to the class of acetylenic fatty acids, distinguished by the presence of carbon-carbon triple bonds. Its systematic IUPAC name is hexadeca-5,7-diynoic acid, with a molecular formula of C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol. The compound’s structure comprises a 16-carbon chain with triple bonds between carbons 5–6 and 7–8, terminating in a carboxylic acid group. This configuration imparts significant rigidity to the hydrocarbon chain, influencing its chemical reactivity and interactions with biological membranes .

Synthetic Methodologies

General Approaches to Acetylenic Fatty Acid Synthesis

The synthesis of acetylenic fatty acids typically involves alkyne coupling reactions. For example, (5Z,9Z)-5,9-hexadecadienoic acid—a structurally analogous dienoic acid—was synthesized in four steps using acetylide coupling and Wittig olefination . Adapting this methodology, 5,7-hexadecadiynoic acid could theoretically be synthesized via the following route:

  • Alkyne Formation: Coupling of terminal alkynes (e.g., 1-pentyne) with bromoalkanes under basic conditions to introduce the first triple bond.

  • Lindlar Hydrogenation: Partial hydrogenation to control stereochemistry, though this step may be omitted for diynoic acids.

  • Wittig Reaction: Olefination with a phosphonium ylide to extend the carbon chain and introduce the second triple bond.

  • Oxidation: Conversion of terminal alkyne groups to carboxylic acids using oxidative agents like potassium permanganate .

Table 1: Hypothetical Synthesis Steps for 5,7-Hexadecadiynoic Acid

StepReaction TypeReagents/ConditionsIntermediate Product
1Alkyne Coupling1-Pentyne, n-BuLi, THF/HMPA5-Heptyn-1-ol
2BrominationPBr₃, Ether1-Bromo-5-heptyne
3Second Alkyne Coupling1-Octyne, n-BuLi, THF/HMPA5,7-Hexadecadiyn-1-ol
4OxidationKMnO₄, H₂O/NaOH5,7-Hexadecadiynoic Acid

Physicochemical Properties

Spectral Characterization

While direct spectral data for 5,7-hexadecadiynoic acid are unavailable, related acetylenic acids exhibit distinct IR and NMR profiles:

  • IR Spectroscopy: Stretching vibrations for triple bonds (C≡C) appear at ~2100–2260 cm⁻¹, while carboxylic acid O-H stretches are observed at ~2500–3300 cm⁻¹ .

  • ¹H NMR: Terminal alkynes resonate at δ 1.9–2.1 ppm (triplet), and carboxylic acid protons appear as broad signals near δ 12 ppm .

Table 2: Predicted Spectral Data for 5,7-Hexadecadiynoic Acid

TechniqueKey SignalsReference Compound Data
IR2110 cm⁻¹ (C≡C), 1710 cm⁻¹ (C=O)(5Z,9Z)-5,9-Hexadecadienoic Acid
¹H NMR (300 MHz)δ 2.1–2.3 (m, 4H, CH₂-C≡C), δ 12.1 (s, 1H, COOH)(5Z,9Z)-5,9-Nonadecadienoic Acid

Biological Activity and Applications

Enzyme Inhibition

(5Z,9Z)-5,9-Hexadecadienoic acid inhibits human topoisomerase I at 800 μM, a property attributed to its cis double bonds . By analogy, 5,7-hexadecadiynoic acid’s triple bonds could enhance binding affinity to enzymatic active sites, though steric effects might reduce efficacy.

Table 3: Comparative Bioactivity of Analogous Fatty Acids

CompoundAntimicrobial Activity (MIC)Topoisomerase I Inhibition
(5Z,9Z)-5,9-Hexadecadienoic Acid80 μM (S. aureus)800 μM (Complete)
5,9-Hexadecadiynoic AcidInactive>1000 μM (No Inhibition)
Palmitic Acid (C16:0)Inactive>1000 μM (No Inhibition)

Challenges and Future Directions

  • Synthetic Optimization: Current methods for diynoic acids yield mixtures of stereoisomers. Enantioselective synthesis protocols are needed to produce 5,7-hexadecadiynoic acid in high purity .

  • Biological Testing: No studies have directly assessed this compound’s activity. In vitro assays against bacterial strains and human enzymes are critical next steps.

  • Biophysical Studies: Molecular dynamics simulations could clarify its interactions with lipid bilayers and proteins .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator